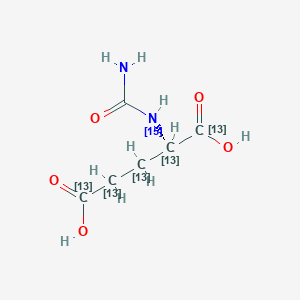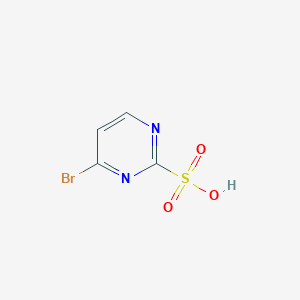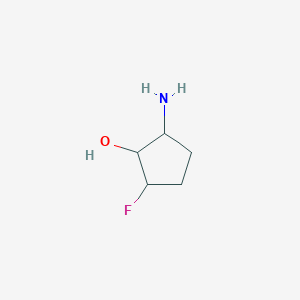
Carbamoyl-L-glutamic-13C5-15N acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carglumic acid 13C5 15N is a stable isotopically labeled compound of carglumic acid, which is a carbamoyl phosphate synthetase 1 activator. This compound is used primarily in scientific research to study metabolic pathways and enzyme activities due to its labeled carbon and nitrogen atoms, which allow for precise tracking in biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carglumic acid 13C5 15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of carglumic acid. This is typically achieved through the use of labeled precursors in a multi-step synthetic process. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of carglumic acid 13C5 15N follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and to ensure the purity and consistency of the final product. The production process is designed to be efficient and to minimize the loss of expensive isotopically labeled precursors .
Analyse Chemischer Reaktionen
Types of Reactions
Carglumic acid 13C5 15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of carglumic acid 13C5 15N include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Carglumic acid 13C5 15N is used in a variety of scientific research applications, including:
Chemistry: Used to study reaction mechanisms and to trace the fate of carbon and nitrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon and nitrogen in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of carglumic acid in the body.
Industry: Applied in the development of new drugs and in the study of enzyme activities and metabolic pathways
Wirkmechanismus
Carglumic acid 13C5 15N exerts its effects by acting as an activator of carbamoyl phosphate synthetase 1, an enzyme involved in the urea cycle. This activation enhances the conversion of ammonia to urea, thereby reducing the levels of toxic ammonia in the body. The labeled carbon and nitrogen atoms allow researchers to track the compound’s interactions and transformations in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylglutamate: A naturally occurring activator of carbamoyl phosphate synthetase 1.
Carbamoylglutamate: A synthetic analog of N-acetylglutamate used in the treatment of hyperammonemia.
Uniqueness
Carglumic acid 13C5 15N is unique due to its stable isotopic labeling, which allows for precise tracking in biochemical assays. This makes it particularly valuable in research settings where detailed understanding of metabolic pathways and enzyme activities is required .
Eigenschaften
Molekularformel |
C6H10N2O5 |
|---|---|
Molekulargewicht |
196.11 g/mol |
IUPAC-Name |
(2S)-2-(carbamoyl(15N)amino)(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,8+1 |
InChI-Schlüssel |
LCQLHJZYVOQKHU-LSSNVCKKSA-N |
Isomerische SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)[15NH]C(=O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)
![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)











